4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride
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Overview
Description
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical framework, which includes a benzoxazepine ring fused to a cyclobutane moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride typically involves a multi-step process:
Formation of the Benzoxazepine Ring: This step often starts with the cyclization of an appropriate ortho-aminophenol derivative with a suitable electrophile, such as a halogenated ketone or aldehyde, under acidic or basic conditions.
Spirocyclization: The intermediate benzoxazepine is then subjected to spirocyclization with a cyclobutane derivative. This step may require the use of strong bases or catalysts to facilitate the formation of the spirocyclic structure.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazepine ring or the cyclobutane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic compound reactivity.
Biology: This compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The spirocyclic structure can influence the compound’s binding affinity and specificity, potentially modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane]
- 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclopentane]
Uniqueness
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility profiles, and biological activities, making it a valuable compound for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,1'-cyclobutane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)8-13-9-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISLUJBPOBFALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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